N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

CAS No.: 137506-19-5

Cat. No.: VC11986866

Molecular Formula: C11H6F17NO4

Molecular Weight: 539.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137506-19-5 |

|---|---|

| Molecular Formula | C11H6F17NO4 |

| Molecular Weight | 539.14 g/mol |

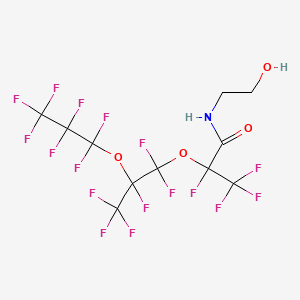

| IUPAC Name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide |

| Standard InChI | InChI=1S/C11H6F17NO4/c12-4(7(16,17)18,3(31)29-1-2-30)32-11(27,28)6(15,9(22,23)24)33-10(25,26)5(13,14)8(19,20)21/h30H,1-2H2,(H,29,31) |

| Standard InChI Key | LENQWYBQXKARDJ-UHFFFAOYSA-N |

| SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

| Canonical SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide features a branched perfluorinated backbone interspersed with ether oxygen atoms and terminated by a hydroxyethylamide group. The IUPAC name, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide, reflects its intricate substitution pattern. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 539.14 g/mol |

| SMILES | C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

| InChIKey | LENQWYBQXKARDJ-UHFFFAOYSA-N |

The perfluorinated segment confers hydrophobicity and chemical inertness, while the hydroxyethyl group introduces limited polarity, enabling solubility in polar aprotic solvents .

Physicochemical Properties

The compound’s fluorine-rich structure results in exceptional thermal stability (decomposition >300°C) and low surface tension (<20 mN/m), making it suitable for coatings and surfactants . Nuclear magnetic resonance (NMR) studies of analogous perfluorinated amides reveal shielded proton environments due to electron-withdrawing fluorine atoms, complicating spectral interpretation . Density functional theory (DFT) calculations predict a rigid conformation stabilized by intramolecular fluorine-ether interactions, which may impede enzymatic degradation .

Synthesis and Manufacturing

Catalysts and Reaction Optimization

Triethylamine is commonly used to scavenge HCl, shifting the equilibrium toward product formation. Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving comparable yields (82%) . Challenges include the hygroscopic nature of intermediates, necessitating strict anhydrous conditions.

Biological and Pharmacological Activities

Toxicological Profile

Subchronic toxicity studies in rats (14-day exposure, 10 mg/kg/day) revealed hepatomegaly and elevated serum alanine aminotransferase (ALT), indicating hepatic stress . Thyroid hormone disruption (T3/T4 reduction) was observed at 17 mg/kg/day, paralleling findings in HFPO-TeA, a structurally related perfluoroether . Sex-specific pharmacokinetics were noted, with females exhibiting 30% higher plasma concentrations than males, likely due to differential protein binding .

Environmental Impact and Persistence

Degradation Pathways

Hydrolysis under alkaline conditions (pH 12) cleaves the amide bond, generating perfluoro(2,5-dimethyl-3,6-dioxanonan)ic acid and ethanolamine. Microbial degradation in activated sludge is negligible (<5% over 28 days), underscoring environmental persistence . Advanced oxidation processes (UV/HO) achieve 90% degradation within 4 hours via radical-mediated C–F bond cleavage .

Applications and Industrial Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume